

PIKfyve-IN-2 selectivity profile across kinome panels

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Compound Focus: PIKfyve-IN-2

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Comparison of Characterized PIKfyve Inhibitors

Inhibitor Name	Core Chemotype	Key Selectivity Findings	Selectivity Screening Method	Primary Reference
SGC-PIKFYVE-1 / Compound 17	Indolyl pyrimidinamine (no morpholine)	Excellent kinome-wide selectivity; non-overlapping off-target profile vs. morpholine-containing inhibitors [1].	DiscoverX scanMAX (403 WT human kinases) [1].	[1]
Apilimod	Morpholine-containing	Exquisitely selective at 1 μ M; some off-target activity on GPCRs noted [1].	DiscoverX KinomeScan [1].	[1]
YM201636	Morpholine-containing	Potent and very selective for PIKfyve; off-targets include PI3K family kinases [1].	Kinome-wide profiling [1].	[1]
APY0201	Morpholine-containing	Selective over a panel of lipid/protein kinases; negligible activity on	KiNativ profiling & broad panel screening [1].	[1]

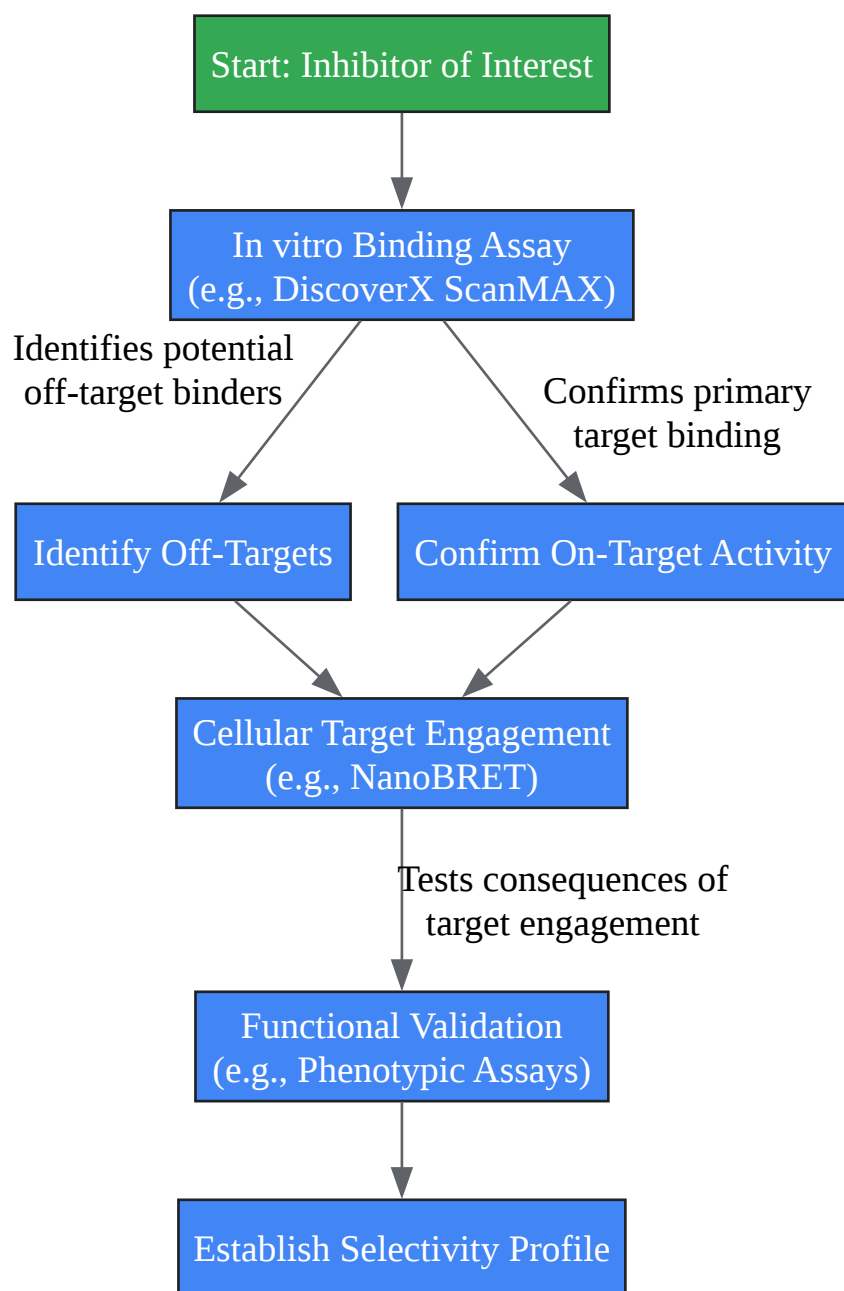
Inhibitor Name	Core Chemotype	Key Selectivity Findings	Selectivity Screening Method	Primary Reference
		GPCRs, ion channels, transporters [1].		
Compound 40	Optimized indolyl pyrimidinamine	Excellent <i>in-cell</i> kinome-wide selectivity; improved over SGC-PIKFYVE-1 [2].	NanoBRET cellular target engagement panel (240 assays) [2].	[2]

Experimental Protocols for Selectivity Profiling

The credibility of the data in the table above relies on robust experimental methodologies. Here are details of the key protocols cited:

- **DiscoverX scanMAX / KinomeScan:** This is a **competitive binding assay** that measures the ability of a test compound to displace a immobilized, active-site directed ligand. A common metric is **Percent of Control (PoC)**, with a lower PoC indicating stronger binding. Profiling at a single concentration (e.g., 1 μ M) across hundreds of kinases provides a kinome-wide selectivity snapshot [1].
- **NanoBRET Cellular Target Engagement:** This technology assesses selectivity in a live-cell context. Kinases are tagged with a NanoLuc luciferase. A cell-permeable tracer molecule binds to the kinase and emits BRET (Bioluminescence Resonance Energy Transfer). A test compound that binds the kinase will displace the tracer, **reducing the BRET signal**, thereby providing an IC_{50} value for cellular binding [2].
- **KiNativ Profiling:** This method uses **ATP probes** to directly label the active sites of kinases in cell lysates. Inhibitors that bind a kinase will prevent this labeling. By comparing labeled kinases in treated vs. untreated samples, the method identifies direct targets of the inhibitor [1].

The following diagram illustrates the logical workflow for establishing a kinase inhibitor's selectivity profile, incorporating these key methods:



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How to Proceed for PIKfyve-IN-2

Since the data for **PIKfyve-IN-2** is not publicly available, here are actionable steps you can take:

- **Contact Commercial Suppliers:** If **PIKfyve-IN-2** is a catalog compound, directly contact the supplier (e.g., MedChemExpress, Selleckchem, etc.) to request a detailed selectivity data sheet or a report from their in-house kinome screening.

- **Consult Broader Literature:** The selectivity of a compound is highly dependent on its chemical structure. The inhibitors in the table above represent two distinct classes: **morpholine-containing** (Apilimod, YM201636) and **morpholine-free** (SGC-PIKFYVE-1 series). Identifying which chemotype **PIKfyve-IN-2** belongs to can allow you to infer its potential off-target profile based on these published examples [1].
- **Consider the Experimental Context:** If you are planning experiments, note that cellular target engagement assays (like NanoBRET) are increasingly seen as complementary to in vitro binding assays, as they confirm selectivity in a more physiologically relevant environment [2].

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References

1. Identification and Utilization of a Chemical Probe to Interrogate the... [pmc.ncbi.nlm.nih.gov]
2. Development of a Second-Generation, In Vivo Chemical ... [pmc.ncbi.nlm.nih.gov]

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